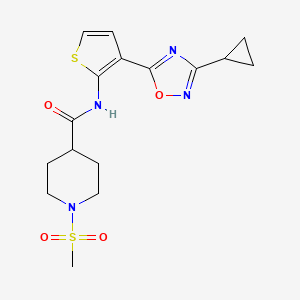

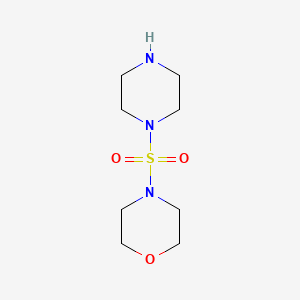

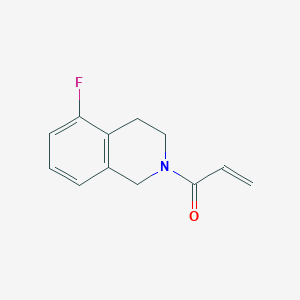

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Synthesis and Spectral Analysis

Compounds bearing the 1,3,4-oxadiazole nucleus, similar in structure to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been synthesized and analyzed for their potential in various biological activities. The synthesis involves multiple steps, starting from ethyl isonipecotate or similar compounds, leading to the formation of 1,3,4-oxadiazole derivatives with antibacterial properties against both Gram-negative and Gram-positive bacteria. Spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry are employed to elucidate the structures of these synthesized compounds (Khalid et al., 2016).

Anticancer Agents Evaluation

Research has also focused on evaluating the anticancer potential of similar compounds. A variety of aryl amine treated with 2-bromopropionylbromide has led to the synthesis of propanamide derivatives, showing strong anticancer activities against selected cell lines. These findings suggest that derivatives bearing the 1,3,4-oxadiazole and piperidine moieties have significant potential as anticancer agents, with some compounds exhibiting low IC50 values, indicating their strong ability to inhibit cancer cell growth (Rehman et al., 2018).

Alzheimer’s Disease Drug Candidates

The search for new drug candidates for Alzheimer’s disease has led to the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds have been screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer’s disease treatment. The studies aim to evaluate these compounds' validity as new drug candidates through various biological activity screenings, including haemolytic activity, to ensure safety and efficacy (Rehman et al., 2018).

Antibacterial Potential

Another focus of research has been on the antibacterial potential of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. These compounds have been evaluated for their antibacterial activities, showing moderate inhibitory effects, particularly against Gram-negative bacterial strains. The most active compounds in this series have demonstrated significant growth inhibitory effects on various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-26(22,23)20-7-4-11(5-8-20)14(21)18-16-12(6-9-25-16)15-17-13(19-24-15)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYYORBOBAKIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

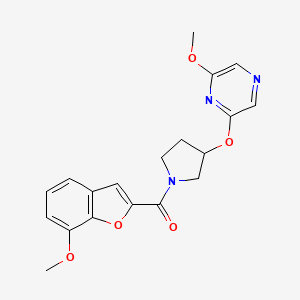

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)

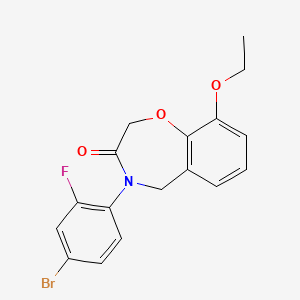

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)

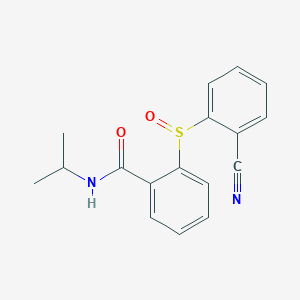

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)